molecular formula C12H19N3O2S B2856698 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034586-78-0

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2856698
CAS No.: 2034586-78-0
M. Wt: 269.36
InChI Key: OPSGSBVQZOXOCC-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a methanesulfonamide group

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions of research on similar compounds could include further development of these compounds for their potential use in various applications such as drug development, catalysis, and material science. Additionally, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves the reaction of pyridine derivatives with piperidine and methanesulfonamide. One common method includes:

    Starting Materials: Pyridine-4-carboxaldehyde, piperidine, and methanesulfonamide.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The pyridine-4-carboxaldehyde is first reacted with piperidine to form an intermediate, which is then treated with methanesulfonamide under controlled temperature and pressure to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, facilitated by reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or alkyl halides in acetone.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine or piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • N-(piperidin-4-yl)benzamide
  • N-Boc-4-piperidinemethanol

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-18(16,17)14-10-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11,14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSGSBVQZOXOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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